BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Tautomerism

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7) is a heterocyclic building block belonging to the 1,8-naphthyridine family. It possesses the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 76336-15-7
Cat. No. B1395608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
CAS76336-15-7
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(NC1=O)N=C(C=C2)C)O
InChIInChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6(2)13-10(7)14-11(8)16/h4-5H,3H2,1-2H3,(H2,13,14,15,16)
InChIKeyMLQCLABPIVHEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7): A 2-Oxo-1,2-dihydro Naphthyridine Scaffold for Specialized Heterocycle Synthesis


Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7) is a heterocyclic building block belonging to the 1,8-naphthyridine family [1]. It possesses the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol [1]. The compound is characterized by a 2-oxo-1,2-dihydro core structure, which distinguishes it from the more prevalent 4-oxo-1,4-dihydro naphthyridine-3-carboxylate tautomers that form the backbone of clinical fluoroquinolone and naphthyridone antibacterials [2]. This specific oxidation state and tautomeric form confer unique reactivity for N1-alkylation and further functionalization, making the compound a key intermediate in the synthesis of bioactive naphthyridine derivatives, particularly those targeting HIF prolyl hydroxylase [3].

Why Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Cannot Be Substituted by Common 4-Oxo Naphthyridine Analogs


Generic substitution within the 1,8-naphthyridine-3-carboxylate class is scientifically unsound because the position of the carbonyl group (2-oxo vs. 4-oxo) fundamentally alters the compound's tautomeric equilibrium, reactivity, and biological target engagement [1]. The target compound exists as a 2-oxo-1,2-dihydro tautomer with a distinct hydrogen-bonding network (2 H-bond donors, 5 H-bond acceptors) and an XLogP3 of 1.3 [2]. In contrast, its closest analog, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9), adopts the 4-oxo-1,4-dihydro form (1 H-bond donor, 5 H-bond acceptors) and has a calculated XLogP3 of approximately 1.7 . This differential physicochemical profile drives a different synthetic trajectory: the 2-oxo scaffold is the prerequisite intermediate for constructing N1-substituted derivatives that serve as HIF prolyl hydroxylase inhibitors, whereas the 4-oxo scaffold is the established precursor for DNA gyrase-targeting antibacterials like enoxacin and nalidixic acid [1][3]. Substituting one for the other leads to a different chemotype with divergent biological outcomes.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (76336-15-7)


Tautomeric Form and Physicochemical Property Differentiation vs. the 4-Oxo Analog (CAS 13250-96-9)

The target compound is the 2-oxo-1,2-dihydro tautomer, whereas the commonly encountered analog ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9) exists predominantly as the 4-oxo-1,4-dihydro tautomer [1]. This structural difference is reflected in computed physicochemical properties. The target compound has 2 hydrogen bond donors (vs. 1 for the 4-oxo analog), an XLogP3 of 1.3 (vs. approximately 1.7 for the 4-oxo analog), and a topological polar surface area of 92.28 Ų (vs. 68.3 Ų for the 4-oxo analog) [1]. These differences directly impact solubility, permeability, and protein-binding potential.

Medicinal Chemistry Physicochemical Profiling Tautomerism

N1-Alkylation Versatility: Enabling Access to a Distinct Chemical Space vs. 4-Oxo Scaffolds

The 2-oxo-1,2-dihydro scaffold of the target compound enables direct N1-alkylation to yield N1-substituted derivatives that are unattainable from the 4-oxo series without additional protection/deprotection steps. Commercially available N1-substituted derivatives synthesized from the target compound include the N1-benzyl analog (CAS 76336-03-3), N1-propargyl analog (CAS 1253791-04-6), and N1-allyl analog (CAS 69407-71-2) . These derivatives are key intermediates for HIF prolyl hydroxylase inhibitors, a therapeutic target class for anemia and ischemia [1]. In contrast, the 4-oxo analog (CAS 13250-96-9) is documented as a reagent for synthesizing flavoquinolones with DNA gyrase inhibitory activity .

Synthetic Chemistry Scaffold Differentiation HIF Prolyl Hydroxylase

Class-Level Antibacterial Activity of the 2-Oxo-1,2-dihydro Naphthyridine Scaffold

A series of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives, synthesized using a methodology directly applicable to the target compound, were evaluated for in vitro antibacterial and antifungal activity. The activity of some derivatives was reported to be comparable with that of ciprofloxacin and nystatin, used as reference drugs [1]. While this study did not test the target compound itself (CAS 76336-15-7), it validates the 2-oxo-1,2-dihydro scaffold as capable of yielding antimicrobial agents. This contrasts with the 4-oxo scaffold, which is the established pharmacophore for clinical quinolone antibacterials [2].

Antimicrobial Screening Scaffold Validation Ciprofloxacin Comparison

Commercial Purity and Supply Chain Transparency vs. Research-Grade Analogs

The target compound is available from multiple established chemical suppliers with documented purity specifications. AKSci offers the compound at ≥95% purity with long-term storage recommendations (cool, dry place) . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . BOC Sciences lists the compound as a catalog item (Catalog NO.: 76336-15-7) within its building blocks portfolio . In contrast, the closely related analog ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9) requires storage at -20°C and has a molecular weight of 232.24 g/mol (vs. 248.23 g/mol), reflecting its different molecular formula (C12H12N2O3 vs. C12H12N2O4) .

Procurement Quality Control Supply Chain

Procurement-Driven Application Scenarios for Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (76336-15-7)


Synthesis of N1-Substituted HIF Prolyl Hydroxylase Inhibitor Intermediates

The target compound is the essential starting material for preparing N1-alkylated 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates, which are key intermediates in the synthesis of HIF prolyl hydroxylase inhibitors for anemia and ischemia indications. Its 2-oxo-1,2-dihydro core enables direct N1-functionalization to benzyl, propargyl, and allyl derivatives without the need for protecting group strategies that would be required with 4-oxo scaffolds [1]. Procurement of CAS 76336-15-7 should be prioritized when the synthetic route targets N-substituted glycine derivatives of 1,8-naphthyridine as described in patent literature [2].

Medicinal Chemistry Diversification of the 2-Oxo Naphthyridine Antibacterial Pharmacophore

For antibacterial drug discovery programs seeking to explore chemical space beyond the traditional 4-oxo fluoroquinolone/naphthyridone scaffold, the 2-oxo-1,2-dihydro naphthyridine-3-carboxylate core offers a validated pharmacophore with demonstrated antibacterial activity comparable to ciprofloxacin in class-level studies [1]. The target compound serves as the unsubstituted N1-H precursor for parallel library synthesis, enabling systematic exploration of N1-substituent effects on antibacterial potency and spectrum.

Physicochemical Property-Based Lead Optimization Requiring Lower Lipophilicity and Enhanced Hydrogen-Bonding Capacity

When a drug discovery program requires naphthyridine-based leads with reduced lipophilicity (XLogP3 = 1.3 vs. ~1.7 for the 4-oxo analog) and increased hydrogen-bonding capacity (2 donors vs. 1 donor) to improve solubility, reduce hERG liability, or enhance target engagement through additional hydrogen bonds, the 2-oxo-1,2-dihydro scaffold is the mandatory chemotype [1]. The target compound is the foundational intermediate for constructing such leads.

Quality-Controlled Reference Standard for Analytical Method Development in Naphthyridine Synthesis

With commercially available purity specifications of 95% (AKSci) to NLT 98% (MolCore) and ISO-certified quality systems, CAS 76336-15-7 is suitable for use as a reference standard in HPLC method development and impurity profiling for process chemistry involving 2-oxo-1,2-dihydro naphthyridine derivatives [1][2]. Its ambient storage condition (cool, dry place) also simplifies laboratory handling compared to analogs requiring -20°C storage.

Quote Request

Request a Quote for Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.